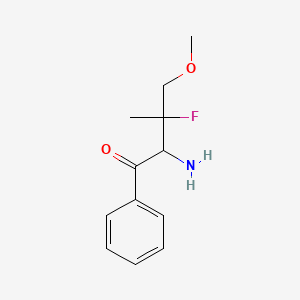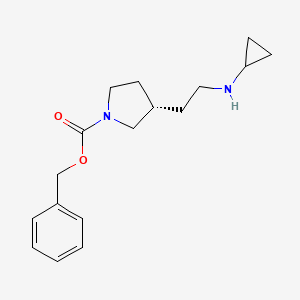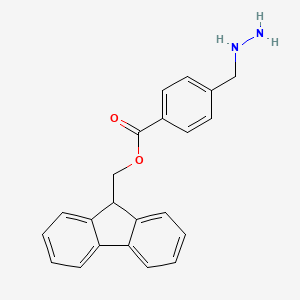
2-Ethenyl-4-methoxy-N-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethenyl-4-methoxy-N-methylaniline is an organic compound with the molecular formula C10H13NO It is a derivative of aniline, featuring an ethenyl group at the second position, a methoxy group at the fourth position, and a methyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-4-methoxy-N-methylaniline can be achieved through several methods. One common approach involves the methylation of 4-methoxyaniline using methanol in the presence of a cyclometalated ruthenium complex as a catalyst . This reaction proceeds under mild conditions (60°C) with sodium hydroxide as the base. Another method involves the Friedel-Crafts acylation followed by a Clemmensen reduction to introduce the ethenyl group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale methylation and acylation reactions. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethenyl-4-methoxy-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups to the aromatic ring.
Wissenschaftliche Forschungsanwendungen
2-Ethenyl-4-methoxy-N-methylaniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 2-Ethenyl-4-methoxy-N-methylaniline involves its interaction with specific molecular targets. The ethenyl group can participate in various chemical reactions, while the methoxy and methyl groups influence the compound’s reactivity and binding properties. The pathways involved may include enzyme inhibition, receptor binding, or other biochemical interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxy-2-methylaniline: Similar structure but lacks the ethenyl group.
2-Methoxy-N-methylaniline: Similar structure but lacks the ethenyl group.
2-Ethyl-6-methylaniline: Similar structure but has an ethyl group instead of an ethenyl group.
Uniqueness
2-Ethenyl-4-methoxy-N-methylaniline is unique due to the presence of the ethenyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research studies where such functionality is required.
Eigenschaften
CAS-Nummer |
210536-17-7 |
|---|---|
Molekularformel |
C10H13NO |
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
2-ethenyl-4-methoxy-N-methylaniline |
InChI |
InChI=1S/C10H13NO/c1-4-8-7-9(12-3)5-6-10(8)11-2/h4-7,11H,1H2,2-3H3 |
InChI-Schlüssel |
VCWAULANKZTDOL-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C=C(C=C1)OC)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(R)-2-methyl-1-[4-(trifluoromethoxy)phenyl]propylamine](/img/structure/B13964232.png)

![5-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)pyridin-2-amine](/img/structure/B13964249.png)

![2-Amino-1-(7-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13964265.png)
![Pyridine, 2-[2-(2,5-difluorophenyl)-4-oxazolyl]-](/img/structure/B13964271.png)
![2-(Acetyloxy)-1-[(acetyloxy)methyl]ethyl decanoate](/img/structure/B13964278.png)


![Thieno[3,2-b]pyridin-7-ylboronic acid](/img/structure/B13964290.png)
![Pyrazolo[1,5-b]pyridazine deriv. 16](/img/structure/B13964293.png)

